2-Chloro-4-(methylthio)pyrimidine

Description

IUPAC Nomenclature and Systematic Identification

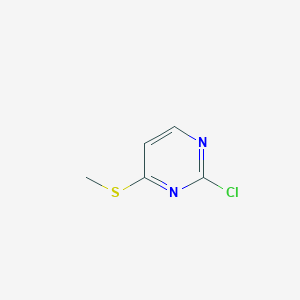

The systematic nomenclature and identification of 2-Chloro-4-(methylthio)pyrimidine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official IUPAC name for this compound is 2-chloro-4-methylsulfanylpyrimidine, which accurately describes the substitution pattern on the pyrimidine ring system. This nomenclature reflects the presence of a chlorine atom at position 2 and a methylsulfanyl group (methylthio group) at position 4 of the six-membered pyrimidine heterocycle.

The molecular formula C₅H₅ClN₂S defines the elemental composition, indicating a relatively compact structure with specific heteroatom arrangements. The compound is registered under Chemical Abstracts Service number 49844-93-1, which serves as its unique identifier in chemical databases and regulatory systems. The European Community number 638-935-7 provides additional regulatory identification within European chemical registration frameworks.

The structural representation through various chemical notation systems provides comprehensive identification capabilities. The International Chemical Identifier string InChI=1S/C5H5ClN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 encodes the complete structural information in a standardized format. The corresponding InChI Key VAATWVRXPRDPPM-UHFFFAOYSA-N serves as a hashed version for database searching and cross-referencing. The Simplified Molecular Input Line Entry System representation CSC1=NC(=NC=C1)Cl provides a linear notation that clearly depicts the connectivity pattern.

Multiple synonymous names exist for this compound, reflecting various naming conventions and historical usage patterns. Alternative designations include 2-Chloro-4-methylthiopyrimidine, 2-Chloro-4-methylsulfanylpyrimidine, and Pyrimidine, 2-chloro-4-(methylthio)-. These variations maintain consistent identification while accommodating different nomenclature preferences in scientific literature and commercial applications.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of substituted pyrimidine systems, with specific geometric parameters influenced by the electronic effects of the chlorine and methylthio substituents. The molecular weight of 160.63 grams per mole reflects the contribution of all constituent atoms including the heteroatoms that significantly influence the overall molecular properties.

Crystallographic analysis reveals important thermal properties that reflect the intermolecular interactions and packing arrangements in the solid state. The melting point range of 59-64 degrees Celsius indicates moderate intermolecular forces, consistent with the presence of both electronegative chlorine and sulfur atoms that can participate in weak intermolecular interactions. This thermal behavior suggests ordered crystalline arrangements that require specific energy input for phase transition to the liquid state.

The pyrimidine ring system maintains planar geometry typical of aromatic heterocycles, with bond angles and distances characteristic of sp² hybridized carbon and nitrogen atoms. The chlorine substituent at position 2 introduces electron-withdrawing effects that influence the electron density distribution throughout the ring system. The methylthio group at position 4 provides both steric bulk and electronic effects through the sulfur atom's lone pairs and polarizability.

Spatial arrangements within crystal structures involve considerations of molecular packing efficiency and intermolecular interaction optimization. The presence of multiple heteroatoms creates opportunities for various weak intermolecular forces including dipole-dipole interactions, van der Waals forces, and potential hydrogen bonding interactions with appropriate hydrogen bond donors in the crystal environment.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound provides detailed insights into its electronic structure, vibrational modes, and magnetic environment of constituent nuclei. While direct spectroscopic data for the target compound shows limited availability in the search results, related structural isomers provide valuable comparative information for understanding spectroscopic behavior patterns.

Infrared spectroscopy analysis of related methylthio-substituted pyrimidines reveals characteristic absorption patterns that can be extrapolated to the target compound. The spectrum for 4-Chloro-2-methylthiopyrimidine, a structural isomer, demonstrates key vibrational modes typical of this compound class. The infrared region between 1000-1500 wavenumbers typically contains characteristic fingerprint absorptions for pyrimidine ring vibrations, while the presence of the methylthio group contributes specific stretching and bending modes in the sulfur-carbon and carbon-hydrogen regions.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. The pyrimidine ring protons exhibit chemical shifts consistent with aromatic heterocyclic systems, with specific values influenced by the electronic effects of the chlorine and methylthio substituents. The methylthio group contributes a characteristic singlet in the proton spectrum, typically appearing in the aliphatic region with chemical shift values reflecting the electron-withdrawing influence of the adjacent sulfur atom.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework with distinct chemical shifts for the aromatic carbons of the pyrimidine ring and the methyl carbon of the methylthio group. The electronegative substituents create characteristic deshielding effects that result in predictable chemical shift patterns for identification and structural confirmation purposes.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. Predicted collision cross section values for various adduct ions demonstrate the compound's behavior under mass spectrometric conditions. The molecular ion [M+H]+ exhibits a predicted collision cross section of 124.8 Ų, while the sodium adduct [M+Na]+ shows 135.9 Ų. These values reflect the three-dimensional structure and surface area characteristics under gas-phase ionization conditions.

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry investigations of this compound provide theoretical insights into electronic structure, molecular orbital characteristics, and chemical reactivity patterns through advanced quantum mechanical calculations. Density functional theory methods offer accurate predictions of molecular properties and reaction pathways for this heterocyclic system.

Molecular orbital analysis reveals the electronic structure characteristics that govern chemical reactivity and intermolecular interactions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electron-donating and electron-accepting capabilities. The presence of chlorine and sulfur heteroatoms significantly influences the orbital energy levels and spatial distributions, creating specific sites of enhanced or diminished electron density.

The pyrimidine ring system exhibits delocalized π-electron density characteristic of aromatic heterocycles, with modifications introduced by the substituent electronic effects. The chlorine atom at position 2 acts as an electron-withdrawing group through inductive effects, while the methylthio group at position 4 contributes both electron-donating through resonance and electron-withdrawing through inductive mechanisms. These competing electronic influences create a complex electronic environment that computational methods can accurately model and predict.

Electrostatic potential surface calculations provide visualization of charge distribution patterns and reactive sites within the molecule. Areas of negative electrostatic potential typically correspond to nucleophilic sites, while positive regions indicate potential electrophilic attack positions. The nitrogen atoms in the pyrimidine ring system generally exhibit negative potential regions suitable for coordination with electrophilic species or hydrogen bond formation.

Predicted collision cross section data from computational models demonstrates the relationship between molecular structure and gas-phase behavior under mass spectrometric conditions. Various ionization states produce different collision cross section values: the protonated molecular ion shows 124.8 Ų, the ammonium adduct exhibits 144.8 Ų, and the potassium adduct displays 132.1 Ų. These computational predictions validate theoretical models against experimental observations and provide insights into molecular conformation changes upon ionization.

Properties

IUPAC Name |

2-chloro-4-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAATWVRXPRDPPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586052 | |

| Record name | 2-Chloro-4-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49844-93-1 | |

| Record name | 2-Chloro-4-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-chloro-4-(methylthio)pyrimidine typically involves two key steps:

- Substitution Reaction: Introduction of the methylthio group at the 4-position of a pyrimidine derivative.

- Chlorination Reaction: Introduction of the chlorine atom at the 2-position by chlorination of an intermediate.

This approach ensures selective functionalization and high purity of the final product.

Starting Materials

The common starting material is 2-methylthio-4-chloropyrimidine or related pyrimidine derivatives. These precursors undergo nucleophilic substitution and subsequent chlorination to yield the target compound.

Two-Step Substitution and Chlorination Method

A patented method describes the preparation of this compound through:

Step 1: Substitution Reaction

- React 2-methylthio-4-chloropyrimidine with an alkali base (e.g., triethylamine, pyridine, sodium carbonate, potassium tert-butoxide, sodium methoxide, or sodium ethoxide) in a suitable solvent (e.g., triethylamine, pyridine).

- This reaction produces an intermediate 2-methylthio-4-substituted pyrimidine compound.

- Reaction conditions: typically room temperature to mild heating, solvent and base choice depending on desired substitution.

Step 2: Chlorination Reaction

- Chlorinate the intermediate using chlorinating agents such as phosphorus oxychloride, thionyl chloride, sulfuryl chloride, or oxalyl chloride.

- Solvents used include methylene dichloride, acetonitrile, toluene, or tetrahydrofuran.

- Reaction is performed at low temperature (0°C) initially, followed by stirring at room temperature for several hours.

- The chlorination replaces the substituent at the 2-position with chlorine, yielding this compound.

Advantages: This method avoids formation of undesired isomers such as 4-chloro-2-substituted pyrimidines, improves yield, and facilitates purification.

Direct Chlorination of 2-Methyl-4-Hydroxypyrimidine

An alternative synthetic route involves:

- Reacting 2-methyl-4-hydroxypyrimidine with phosphorus oxychloride and an organic base (e.g., triethylamine, diisopropylethylamine, pyridine) at 25–100°C for 2–5 hours.

- This reaction converts the hydroxy group at the 4-position to chlorine, yielding 4-chloro-2-methylpyrimidine.

- Subsequent substitution of the methyl group at the 2-position with a methylthio group can be performed to obtain this compound.

- This method is characterized by high yields (up to 91.5%) and high purity (>98%) of the chlorinated pyrimidine intermediate.

Experimental Procedure Example

- Dissolve 2-methylthio-4-chloropyrimidine in methyl alcohol.

- Add sodium hydroxide slowly at 0°C, then stir at room temperature for 6 hours.

- Extract the reaction mixture with ethyl acetate and dry over anhydrous sodium sulfate.

- Chlorinate the obtained intermediate in methylene dichloride with sulfuryl chloride at 0°C, then stir at room temperature for 3 hours.

- Purify the crude product by silica gel column chromatography using petroleum ether/methylene dichloride (2:1) as eluent.

- Final product: this compound with high purity and yield.

| Step | Reactants/Agents | Solvents | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Substitution | 2-methylthio-4-chloropyrimidine + alkali base | Triethylamine, pyridine, sodium carbonate, etc. | 0–25 | 2–6 hours | Alkali base choice affects yield |

| Chlorination | Intermediate + POCl3, SOCl2, or SO2Cl2 | Methylene dichloride, acetonitrile, toluene, THF | 0–25 | 3–5 hours | Chlorinating agent and solvent critical |

| Alternative chlorination | 2-methyl-4-hydroxypyrimidine + POCl3 + organic base | POCl3 (solvent and reagent) | 25–100 | 2–5 hours | High yield, scalable industrial method |

- The substitution-chlorination sequence offers a convenient and high-yielding route to this compound with minimal side products.

- Use of sulfuryl chloride as chlorinating agent in methylene dichloride solvent is effective for selective chlorination.

- Organic bases such as triethylamine and pyridine serve dual roles as bases and solvents, facilitating the substitution step.

- Industrial processes optimize reaction times and temperatures to maximize yield and purity while minimizing environmental impact.

- The described methods avoid formation of disubstituted pyrimidine byproducts, simplifying downstream purification.

The preparation of this compound is efficiently achieved via a two-step process involving nucleophilic substitution on 2-methylthio-4-chloropyrimidine followed by chlorination using phosphorus oxychloride or sulfuryl chloride. Alternative routes starting from 2-methyl-4-hydroxypyrimidine also provide high yields of chlorinated intermediates amenable to further functionalization. The choice of reagents, solvents, and reaction conditions critically influences yield, purity, and scalability. These methods are well-documented, reproducible, and suitable for industrial application in the synthesis of this important heterocyclic intermediate.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the methylthio group can be displaced by nucleophiles like cyanide ions, leading to the formation of 2,4-bismethylthiopyrimidine .

Common Reagents and Conditions:

Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent.

Oxidation: Oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Major Products: The major products formed from these reactions include substituted pyrimidines, which are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Chloro-4-(methylthio)pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the total synthesis of complex molecules such as the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid, which are important for their biological activity against certain diseases . The compound is also utilized in the synthesis of 2,4-disubstituted pyrimidines, which have been identified as novel KDR kinase inhibitors, potentially useful in cancer therapies .

1.2 Case Study: Kinase Inhibitors

Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs). For instance, a study reported that certain synthesized compounds based on this pyrimidine scaffold achieved IC50 values in the nanomolar range when tested against CDK2, indicating their potential as therapeutic agents in cancer treatment .

Agricultural Applications

2.1 Development of Agrochemicals

The compound is also explored for its potential use in developing new pesticides and herbicides. Its structural features allow for modifications that can enhance biological activity against pests while minimizing toxicity to non-target organisms .

2.2 Case Study: Insecticidal Activity

In studies focusing on insecticidal properties, derivatives of this compound have shown promise in controlling pest populations effectively. For example, certain formulations demonstrated significant efficacy against lepidopteran insects, highlighting the compound's potential as an environmentally friendly alternative to traditional insecticides .

Synthetic Methodologies

3.1 Efficient Synthesis Techniques

The synthesis of this compound has been optimized through various methodologies that emphasize environmental sustainability and efficiency. Recent advancements include solvent-free reactions that yield high purity products with minimal waste . These methods are crucial for industrial applications where cost-effectiveness and environmental impact are critical.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Solvent-free thiomethylation | 80 | BF3- SMe2 at elevated temperatures |

| Chlorination using phosphorus oxychloride | High | 25-100 °C for several hours |

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile. Studies indicate that while the compound has beneficial applications, it must be handled with care due to potential toxicity associated with certain derivatives . Regulatory assessments are necessary to ensure safe usage in both medicinal and agricultural contexts.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylthio)pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the synthesized derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Substituents at positions 2 and 4 of the pyrimidine ring significantly influence reactivity, solubility, and biological activity. Key analogs include:

- Electron-Donating vs. Electron-Withdrawing Groups: The methylthio (-SMe) group is mildly electron-donating, enhancing nucleophilic aromatic substitution (NAS) reactivity at C2 compared to electron-withdrawing groups like nitro (-NO₂) in 2-Chloro-4-(3-nitrophenoxy)pyrimidine .

- Lipophilicity : Methylthio and phenylthio groups (e.g., 2-Chloro-4-(phenylthio)pyrimidine ) increase lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs, whereas methoxymethyl (-CH₂OMe) derivatives exhibit lower boiling points due to reduced molecular weight and weaker van der Waals forces .

Physicochemical Properties

- Solubility : Methylthio derivatives are less water-soluble than hydroxyl or methoxymethyl analogs due to higher hydrophobicity .

- Thermal Stability : Higher boiling points in methylthio derivatives (e.g., 308.3°C vs. 261°C for methoxymethyl ) correlate with stronger sulfur-mediated intermolecular interactions.

Biological Activity

2-Chloro-4-(methylthio)pyrimidine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a pyrimidine derivative characterized by the presence of a chlorine atom at the 2-position and a methylthio group at the 4-position. It is synthesized through various methods, including nucleophilic substitution reactions, which are essential for introducing functional groups into the pyrimidine ring. Its synthesis has been explored in multiple studies, highlighting its utility as an intermediate in the development of bioactive compounds.

The primary mechanism of action for this compound involves its interaction with enzymes, particularly kinases. The compound acts as an inhibitor by binding to the active sites of these enzymes, thereby modulating cell signaling pathways critical for cell growth and differentiation. This inhibition can lead to significant cellular effects, including:

- Altered Gene Expression : Inhibition of kinases can affect transcription factors and regulatory proteins, leading to changes in gene expression patterns.

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in specific cell types by disrupting essential signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been utilized in the synthesis of various kinase inhibitors that target cancer cell proliferation. For instance, studies have demonstrated its effectiveness in inhibiting specific kinases involved in tumor growth, leading to reduced viability of cancer cells in vitro and in vivo models.

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays have shown that this compound significantly reduces levels of inflammatory mediators such as prostaglandins.

Research Findings and Case Studies

Several studies have documented the biological activities and applications of this compound:

- Cellular Studies : In laboratory settings, this compound has been observed to modulate cellular processes such as apoptosis and cell cycle regulation. For example, at lower doses, it effectively inhibits target enzymes without causing toxicity, while higher doses may result in adverse effects on vital organs .

- Animal Models : Dosage effects have been studied extensively in animal models. Research indicates that varying concentrations can lead to different biological outcomes, emphasizing the importance of dosage in therapeutic applications .

- Synthesis Applications : The compound serves as a building block for synthesizing various heterocyclic compounds and has been involved in the total synthesis of biologically active marine alkaloids like variolin B1 .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its stability under specific conditions; however, it can degrade when exposed to light or heat. Its physical properties such as boiling point (139-140 °C), melting point (-2 °C), and density (1.381 g/mL at 25 °C) are critical for understanding its behavior in biological systems .

Safety and Toxicity

While this compound has beneficial biological activities, it also poses risks including severe skin burns and respiratory irritation upon exposure. Therefore, safety measures must be implemented when handling this compound in laboratory or industrial settings .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Inhibits kinases involved in tumor growth; induces apoptosis |

| Anti-inflammatory | Inhibits COX enzymes; reduces inflammatory mediators |

| Cellular Modulation | Alters gene expression; affects cell signaling pathways |

| Synthesis Applications | Used as an intermediate for synthesizing bioactive compounds |

Q & A

Q. Are there synergistic effects when used in combination with other heterocyclic building blocks?

- Case Study : Co-administration with RAF/MEK inhibitors (e.g., BAY 41-4109) enhances antitumor efficacy in vitro, likely due to dual pathway inhibition. Dose-response matrices and Chou-Talalay analysis quantify synergy (Combination Index <1) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.